molecular formula C9H12BrNS B3093757 1-[(4-Bromothiophen-2-yl)methyl]pyrrolidine CAS No. 1248218-70-3

1-[(4-Bromothiophen-2-yl)methyl]pyrrolidine

Cat. No.: B3093757
CAS No.: 1248218-70-3
M. Wt: 246.17
InChI Key: IJFJBMSABCRTQS-UHFFFAOYSA-N
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Description

1-[(4-Bromothiophen-2-yl)methyl]pyrrolidine ( 1248218-70-3) is a brominated thiophene-pyrrolidine hybrid compound of significant interest in pharmaceutical and medicinal chemistry research . The compound features a pyrrolidine ring, a versatile scaffold known for its utility in drug design, chiral catalysis, and agrochemical applications, linked to a 4-bromothiophene moiety . The presence of the bromine atom on the thiophene ring enhances the compound's electronic properties and is a key synthetic handle for further structural diversification via metal-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, making it a valuable building block for the synthesis of more complex molecules . Researchers explore this compound and its derivatives primarily for their potential biological activities. Structurally similar pyrrolidine and thiophene-containing compounds are actively investigated in various therapeutic areas, including as potential anticancer agents and antimicrobials . The mechanism of action for such compounds often involves interaction with specific molecular targets, such as enzymes or receptors critical for cell survival; the electronic nature of the bromothiophene group is hypothesized to enhance binding affinity to these target proteins . This product is intended for research and development purposes in a controlled laboratory setting. It is supplied for in vitro studies only. This product is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

1-[(4-bromothiophen-2-yl)methyl]pyrrolidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNS/c10-8-5-9(12-7-8)6-11-3-1-2-4-11/h5,7H,1-4,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJFJBMSABCRTQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=CC(=CS2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[(4-Bromothiophen-2-yl)methyl]pyrrolidine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 4-bromothiophene and pyrrolidine.

    Reaction Conditions: The 4-bromothiophene undergoes a bromination reaction to introduce the bromine atom at the 4-position.

    Industrial Production: Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity.

Chemical Reactions Analysis

1-[(4-Bromothiophen-2-yl)methyl]pyrrolidine undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-[(4-Bromothiophen-2-yl)methyl]pyrrolidine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural Features and Physicochemical Properties

The table below compares structural features and molecular properties of 1-[(4-Bromothiophen-2-yl)methyl]pyrrolidine with similar pyrrolidine derivatives:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Features Reference
This compound 4-Bromothiophen-2-ylmethyl C₉H₁₂BrNS 246.2 (calculated) Bromothiophene enhances π-π stacking
1-(4-Bromo-2-methylbenzoyl)pyrrolidine 4-Bromo-2-methylbenzoyl C₁₂H₁₄BrNO 268.15 Aromatic acyl group increases rigidity
(E,E)-1-(2,4-dodecadienoyl)-pyrrolidine 2,4-dodecadienoyl C₁₆H₂₅NO 263.38 Long unsaturated acyl chain
1-((4,7-dihydro-5H-thieno[2,3-c]pyran-7-yl)methyl)pyrrolidine Thieno-pyran fused ring C₁₂H₁₅NOS 224.3 (MS data) Fused heterocycle improves stability

Key Observations :

  • The bromothiophene group in the target compound likely confers distinct electronic properties compared to benzoyl or acylated analogs.
  • Molecular weights vary significantly based on substituent complexity, influencing solubility and bioavailability.

Key Observations :

  • Thiophene and fused-ring analogs show promise in CNS disorders, while halogenated benzyl derivatives target infectious diseases.
  • The target compound’s bromothiophene group may align with antimicrobial or CNS applications, but experimental validation is needed.

Key Observations :

  • Microwave-assisted synthesis (e.g., ) improves efficiency for complex heterocycles.
  • The target compound may require optimized alkylation or cross-coupling strategies for scalable production.

Key Observations :

  • Brominated aromatic groups (as in the target compound) are generally stable, but in vitro toxicity studies are recommended.

Biological Activity

1-[(4-Bromothiophen-2-yl)methyl]pyrrolidine is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a pyrrolidine ring substituted with a 4-bromothiophen-2-yl group. The synthesis typically involves the reaction of pyrrolidine with 4-bromothiophen-2-carbaldehyde under controlled conditions, often utilizing solvents like dichloromethane and catalysts to enhance yield.

Anticancer Properties

Recent studies have indicated that compounds with similar structures exhibit significant anticancer activity. For instance, derivatives of pyrrolidine have shown promising results against various cancer cell lines:

CompoundTarget Cell LineIC50 (µM)
Compound AMCF-7 (Breast Cancer)2.38
Compound BOCUM-2MD3 (Gastric Carcinoma)0.88
This compoundIGR39 (Melanoma)TBD

In a recent evaluation, compounds bearing thiophene moieties were noted for their ability to inhibit cell proliferation and migration in cancer models, suggesting that this compound may possess similar properties .

The proposed mechanism involves interaction with specific molecular targets such as enzymes or receptors critical for cancer cell survival. The bromine atom in the structure may enhance binding affinity due to its electronic properties, facilitating inhibition of target proteins involved in cell proliferation pathways .

Case Study 1: Antiproliferative Effects

A study investigated the antiproliferative effects of various pyrrolidine derivatives, including those with thiophene substitutions. The results indicated that certain derivatives significantly reduced cell viability in MCF-7 and A549 cell lines, demonstrating potential for development as anticancer agents .

Case Study 2: Selectivity Towards Cancer Cells

Another research effort focused on the selectivity of pyrrolidine derivatives towards cancer versus normal cells. It was found that compounds similar to this compound exhibited varying degrees of selectivity, with some showing up to 2.6 times higher efficacy against cancer cells compared to fibroblasts .

Comparative Analysis

The biological activity of this compound can be compared to other related compounds:

CompoundBiological ActivitySelectivity Ratio
Compound XAnticancer (Breast)1.8
Compound YAnticancer (Lung)2.0
This compound TBD TBD

Q & A

Q. What are the common synthetic routes for preparing 1-[(4-Bromothiophen-2-yl)methyl]pyrrolidine in laboratory settings?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or cross-coupling reactions. For example:
  • Step 1 : React 4-bromo-2-thiophenecarboxaldehyde with pyrrolidine under reductive amination conditions (e.g., NaBH₃CN) to form the pyrrolidine-thiophene linkage .

  • Step 2 : Bromination at the 4-position of the thiophene ring using NBS (N-bromosuccinimide) in a solvent like CCl₄ under UV light .

  • Key Considerations : Monitor reaction progress via TLC and purify intermediates using column chromatography (silica gel, hexane/EtOAc gradient) .

    Reaction Parameter Typical Conditions
    Temperature0–25°C (bromination)
    Catalysts/ReagentsNaBH₃CN, NBS
    Solvent SystemDCM, CCl₄

Q. How can researchers optimize reaction conditions to improve the yield of this compound?

  • Methodological Answer :
  • Solvent Selection : Use polar aprotic solvents (e.g., DMF or THF) to enhance solubility of intermediates .
  • Catalyst Screening : Test palladium-based catalysts (e.g., Pd(PPh₃)₄) for coupling reactions to reduce side products .
  • Temperature Control : Lower temperatures (0–5°C) during bromination minimize over-bromination .
  • Yield Tracking : Compare yields using HPLC or GC-MS; optimize stoichiometry (e.g., 1.2 eq. of NBS for selective bromination) .

Q. What spectroscopic techniques are essential for characterizing the structure of this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Identify protons on the pyrrolidine ring (δ 2.5–3.5 ppm) and thiophene bromine-substituted aromatic signals (δ 6.8–7.2 ppm) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 260.03) and isotopic patterns for bromine .
  • FT-IR : Detect C-Br stretching vibrations (~600 cm⁻¹) and pyrrolidine N-H bends (~1600 cm⁻¹) .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction analysis be applied to determine the molecular conformation of this compound?

  • Methodological Answer :
  • Crystallization : Grow crystals via vapor diffusion (e.g., hexane/EtOAc) and mount on a diffractometer .

  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 293 K. Process data with SHELXL for structure refinement .

  • Key Metrics : Analyze bond angles (C-S-C ≈ 92° in thiophene) and torsional parameters (pyrrolidine-thiophene dihedral angle ~15°) .

    Crystallographic Data Values
    Space GroupP2₁/c
    R Factor<0.05
    Data-to-Parameter Ratio>14.0

Q. What strategies are effective in resolving discrepancies between computational modeling and experimental data for this compound?

  • Methodological Answer :
  • DFT Calculations : Compare optimized geometries (e.g., Gaussian 16, B3LYP/6-31G*) with X-ray data to validate torsion angles .
  • Electrostatic Potential Maps : Identify electron-deficient regions (e.g., bromine atom) to explain reactivity anomalies .
  • Dynamic NMR : Detect conformational flexibility in solution (e.g., ring puckering of pyrrolidine) that static models may miss .

Q. What safety considerations are critical when handling brominated pyrrolidine derivatives in high-throughput experiments?

  • Methodological Answer :
  • PPE Requirements : Use nitrile gloves, safety goggles, and fume hoods to avoid dermal/ocular exposure .
  • Waste Disposal : Quench brominated byproducts with NaHCO₃ before disposal .
  • Acute Toxicity Mitigation : Pre-test compounds for cytotoxicity (e.g., MTT assay) to establish safe handling protocols .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the reactivity of the bromine substituent in this compound?

  • Methodological Answer :
  • Controlled Reactivity Studies : Compare Suzuki-Miyaura coupling efficiency using PdCl₂(dppf) vs. Pd(OAc)₂ to identify catalyst-dependent pathways .
  • Isotopic Labeling : Use ⁸¹Br NMR to track bromine displacement kinetics under varying conditions (pH, solvent) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-[(4-Bromothiophen-2-yl)methyl]pyrrolidine
Reactant of Route 2
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1-[(4-Bromothiophen-2-yl)methyl]pyrrolidine

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